molecular formula C18H22FN B12292381 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine

Cat. No.: B12292381
M. Wt: 271.4 g/mol
InChI Key: PDTGGQHFGXMDGP-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine is a chemical compound with the molecular formula C18H22FN It is known for its unique structure, which includes a fluorine atom, a methyl group, and two phenyl groups attached to a pentane backbone

Preparation Methods

The synthesis of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using advanced catalytic systems and controlled environments.

Chemical Reactions Analysis

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and halogenating agents for substitutions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s structure allows it to interact with various molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-fluoro-4-methyl-1,1-diphenylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTGGQHFGXMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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